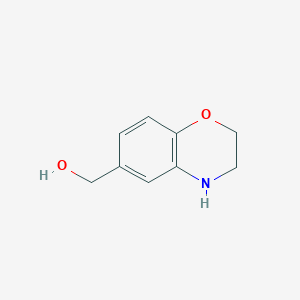

3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The InChI code for 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol is 1S/C9H11NO2/c11-6-7-1-2-9-8(5-7)10-3-4-12-9/h1-2,5,10-11H,3-4,6H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol has a molecular weight of 165.19 . It is recommended to be stored at 4°C and protected from light .Aplicaciones Científicas De Investigación

Application in Cardiovascular Medicine

Specific Scientific Field

Cardiovascular Medicine

Summary of the Application

The compound has been used in the development of fluorinated 3,4-Dihydro-2H-1,4-Benzothiazin-1,1-Dioxide derivatives with antiarrhythmic and hypertensive effects.

Methods of Application or Experimental Procedures

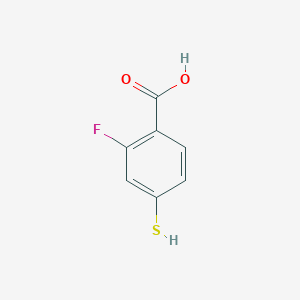

A series of fluorinated 3,4-dihydro-2H-1,4-benzothiazine derivatives was synthesized starting from pentafluorobenzoic acid and 2-mercaptoethanol via aromatic nucleophilic substitution of fluorine atoms .

Application in Antibacterial Research

Specific Scientific Field

Antibacterial Research

Summary of the Application

The compound has been used in the synthesis of novel 1,4-benzothiazine derivatives with antibacterial properties.

Methods of Application or Experimental Procedures

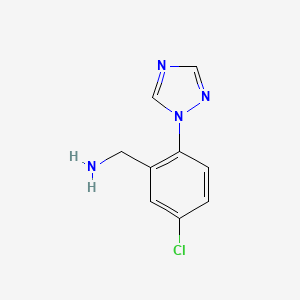

A series of 1,2,3-triazolylmethyl-1,4-benzothiazine derivatives were developed by exploiting a click chemistry reaction using a CuI-catalyzed Huisgen [3 ? 2] cycloaddition .

Results or Outcomes

The newly synthesized products were subjected to in vitro biological evaluation. The result indicated that the compounds show convincing antibacterial activities against different microorganisms .

Application in Material Science

Specific Scientific Field

Material Science

Summary of the Application

The compound has been used in the synthesis of thermosetting resins, which have applications ranging from the casting of airplane parts to adhesives .

Methods of Application or Experimental Procedures

The compound is polymerized upon heating to give thermosetting resins .

Results or Outcomes

The resulting thermosetting resins have been used in various applications, including the casting of airplane parts and the production of adhesives .

Application in Pesticide Research

Specific Scientific Field

Pesticide Research

Summary of the Application

Aryl-fused 1,4-oxazine derivatives of the compound have been studied for their pesticidal properties, especially antifeedant and antifungal activities .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of aryl-fused 1,4-oxazine derivatives .

Results or Outcomes

The synthesized aryl-fused 1,4-oxazine derivatives have shown promising antifeedant and antifungal activities .

Safety And Hazards

The compound has a signal word of “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary statements include P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink, or smoke when using this product), P330 (rinse mouth), and P501 (dispose of contents/container in accordance with local regulations) .

Propiedades

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-6-7-1-2-9-8(5-7)10-3-4-12-9/h1-2,5,10-11H,3-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGQHVBQSZACAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=C(C=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475557 |

Source

|

| Record name | (3,4-Dihydro-2H-1,4-benzoxazin-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol | |

CAS RN |

915160-96-2 |

Source

|

| Record name | (3,4-Dihydro-2H-1,4-benzoxazin-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1313698.png)

![6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine](/img/structure/B1313721.png)

![6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313725.png)